molecular formula C12H21NO4 B1301833 (S)-1-(Boc)azepane-2-carboxylic acid CAS No. 155905-76-3

(S)-1-(Boc)azepane-2-carboxylic acid

Cat. No. B1301833
M. Wt: 243.3 g/mol
InChI Key: BKMVFOKQLCHCPK-VIFPVBQESA-N
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Description

“(S)-1-(Boc)azepane-2-carboxylic acid” is a chemical compound with the CAS Number: 155905-76-3 . Its molecular formula is C12H21NO4 .


Molecular Structure Analysis

The molecular weight of “(S)-1-(Boc)azepane-2-carboxylic acid” is 243.30 g/mol . The InChI representation of its structure is InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-1-(Boc)azepane-2-carboxylic acid” has a molecular weight of 243.30 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis of Novel Compounds

Research into the synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo [c] azepine-4,2-piperidine] utilized 1-Boc-piperidine-2-carboxylic acid methyl ester as a key starting material, showcasing its role in creating complex molecular structures through nucleophilic substitution, cyano-reduction, and cyclization reactions (Wang Qian-y, 2015).

Catalysis and Enzymatic Reactions

The compound has been pivotal in developing enantioselective synthesis techniques for creating azepane-type N-heterocycles. This is achieved through asymmetric intramolecular dehydrative N-allylation, facilitated by CpRu complexes, to produce α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles with high enantiomer ratios, demonstrating its utility in the precise construction of chiral molecules (T. Seki, Shinji Tanaka, M. Kitamura, 2012).

Advanced Organic Synthesis Techniques

(S)-1-(Boc)azepane-2-carboxylic acid also contributes to advanced organic synthesis techniques, such as the lithiation–substitution of N-Boc-2-phenylazepane. This process involves the preparation of 2,2-disubstituted azepanes from N-tert-butoxy(N-Boc)-2-phenylazepane, utilizing butyllithium and electrophilic quench. The study provided insights into the reaction mechanisms and kinetics, highlighting the compound's versatility in synthetic chemistry applications (Tahani Aeyad, Jason D. Williams, A. Meijer, I. Coldham, 2017).

Structural and Conformational Studies

The structural analysis of molecules related to (S)-1-(Boc)azepane-2-carboxylic acid has led to insights into the conformational behavior of complex molecules. For instance, the crystal structure of a related compound provided detailed information on the molecule's spatial arrangement, aiding in the understanding of its interactions and reactivity (F. Toze, D. S. Poplevin, F. Zubkov, E. Nikitina, Ciara Porras, V. Khrustalev, 2015).

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMVFOKQLCHCPK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Boc)azepane-2-carboxylic acid

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